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molecular formula C5H3ClN2O2 B1206039 5-Chloropyrazine-2-carboxylic acid CAS No. 36070-80-1

5-Chloropyrazine-2-carboxylic acid

Cat. No. B1206039
M. Wt: 158.54 g/mol
InChI Key: FXJOTWLLDJYKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071605B2

Procedure details

5-Hydroxypyrazine-2-carboxylic acid (1.0 g, 0.007 mol) was taken in thionyl chloride (10 mL), to this solution dimethylformamide (0.1 mL) was added which was heated to reflux for 16 h. After this period, excess thionyl chloride was distilled off to get crude compound, which was added to ice (20 g) and extracted with ethyl acetate (2×70 mL). The organic layers were combined and dried over anhydrous sodium sulphate and concentrated under reduced pressure to obtain brown solid which was triturated with diethyl ether (30 mL) to afford 600 mg (75%) of 5-chloropyrazine-2-carboxylic acid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.CN(C)C=O.S(Cl)([Cl:18])=O>>[Cl:18][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1N=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
ice
Quantity
20 g
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added which
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
WAIT
Type
WAIT
Details
After this period
DISTILLATION
Type
DISTILLATION
Details
excess thionyl chloride was distilled off
CUSTOM
Type
CUSTOM
Details
to get crude compound, which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain brown solid which
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether (30 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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